![molecular formula C21H22N2O3 B2808141 5-(2-hydroxyethyl)-3-(2-methoxybenzyl)-6-methyl-2-phenylpyrimidin-4(3H)-one CAS No. 1775300-33-8](/img/structure/B2808141.png)
5-(2-hydroxyethyl)-3-(2-methoxybenzyl)-6-methyl-2-phenylpyrimidin-4(3H)-one
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Description
5-(2-hydroxyethyl)-3-(2-methoxybenzyl)-6-methyl-2-phenylpyrimidin-4(3H)-one is a chemical compound that belongs to the pyrimidine class of organic compounds. It is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization: The compound can be synthesized from vanillin and p-anisidine using a water solvent and the stirrer method. The resulting compound has a yield of 95% and appears as a greenish-gray solid with a melting point range of 128-130 °C. It is slightly soluble in water and completely soluble in NaOH. Characterization techniques include FTIR, GC-MS, and H-NMR .
Antioxidant Activity: The compound was tested for its antioxidant activity using the DPPH method. The EC50 value (concentration required to scavenge 50% of free radicals) was found to be 10.46 ppm, indicating its potential as an antioxidant .
Formation of C–N Bonds
The compound can participate in the formation of C–N bonds, which has implications in various chemical reactions. For instance:
- Selective Synthesis : A versatile method allows the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone via an aromatic aldehyde and o-phenylenediamine. This highlights the compound’s role in C–N bond formation .
Plant Chemical Defense
While not directly studied for this compound, related research on terpenoids (similar chemical structures) suggests that controlled hydroxylation of terpenoids can enhance plant chemical defense without self-toxicity. This information may be relevant for understanding the compound’s potential ecological roles .
properties
IUPAC Name |
5-(2-hydroxyethyl)-3-[(2-methoxyphenyl)methyl]-6-methyl-2-phenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-18(12-13-24)21(25)23(14-17-10-6-7-11-19(17)26-2)20(22-15)16-8-4-3-5-9-16/h3-11,24H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRGIMWPKRPAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC3=CC=CC=C3OC)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-hydroxyethyl)-3-(2-methoxybenzyl)-6-methyl-2-phenylpyrimidin-4(3H)-one |
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